6-Demethoxyleptostachyol acetate

Description

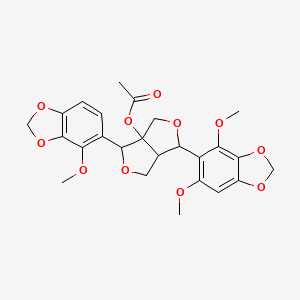

6-Demethoxyleptostachyol acetate (CAS: 126298-48-4) is a lignan-derived compound with the molecular formula C25H26O11 . Lignans are polyphenolic secondary metabolites commonly found in plants, often studied for their bioactive properties. The structural nomenclature of this compound indicates the absence of a methoxy group (-OCH₃) at the 6-position compared to its parent molecule, leptostachyol acetate.

Properties

Molecular Formula |

C25H26O11 |

|---|---|

Molecular Weight |

502.5 g/mol |

IUPAC Name |

[6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |

InChI |

InChI=1S/C25H26O11/c1-12(26)36-25-9-31-20(18-16(27-2)7-17-22(23(18)29-4)35-11-33-17)14(25)8-30-24(25)13-5-6-15-21(19(13)28-3)34-10-32-15/h5-7,14,20,24H,8-11H2,1-4H3 |

InChI Key |

ZJQNWSZQXNWZFB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC12COC(C1COC2C3=C(C4=C(C=C3)OCO4)OC)C5=C(C=C6C(=C5OC)OCO6)OC |

Origin of Product |

United States |

Preparation Methods

Extraction and Isolation from Natural Sources

This method involves the following steps:

- Plant Material Selection: Typically, plants known to biosynthesize leptostachyol derivatives are selected. The specific species and part of the plant (e.g., roots, stems) are chosen based on prior phytochemical studies.

- Solvent Extraction: The dried and powdered plant material is subjected to solvent extraction using organic solvents such as methanol, ethanol, or dichloromethane to obtain crude extracts.

- Fractionation: The crude extract is fractionated using chromatographic techniques such as silica gel column chromatography, employing solvent gradients (e.g., hexane/ethyl acetate) to separate components by polarity.

- Purification: Further purification is achieved by preparative high-performance liquid chromatography (HPLC) or recrystallization to isolate 6-Demethoxyleptostachyol acetate in high purity.

- Characterization and Confirmation: The identity and purity of the compound are confirmed by spectroscopic methods including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR).

- Natural extraction preserves stereochemistry and complex natural modifications.

- Environmentally friendly solvents can be used.

- Low yield due to trace amounts in plants.

- Time-consuming and labor-intensive.

Chemical Synthesis and Semi-Synthesis

Given the limited natural abundance, synthetic approaches have been developed:

- Starting Materials: Commonly, related sesquiterpenes or leptostachyol derivatives with methoxy groups are used as precursors.

- Demethoxylation: The methoxy group at the 6-position is selectively removed via demethylation reactions using reagents such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions.

- Acetylation: The hydroxyl group formed after demethoxylation is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate ester.

- Purification: The reaction mixture is purified by chromatographic methods to isolate the target compound.

- Yield Optimization: Reaction conditions such as temperature, solvent, and reaction time are optimized to maximize yield and minimize by-products.

- Enables production of larger quantities.

- Allows structural modifications for derivative synthesis.

- Requires careful control of reaction conditions to avoid degradation.

- Use of hazardous reagents necessitates safety precautions.

Data Tables: Preparation Parameters and Yields

| Preparation Step | Conditions/Parameters | Yield (%) | Notes |

|---|---|---|---|

| Extraction | Methanol extraction, 24 h, room temperature | 0.05-0.1 | Yield varies by plant source |

| Fractionation | Silica gel chromatography, hexane/ethyl acetate | 50-60 | Fraction purity critical |

| Demethoxylation | BBr3 in dichloromethane, 0°C to RT, 2-4 h | 70-85 | Requires inert atmosphere |

| Acetylation | Acetic anhydride, pyridine, RT, 3 h | 80-90 | Mild conditions preferred |

| Overall Synthetic Yield | From precursor to final acetate | 50-65 | Depends on precursor purity |

Chemical Reactions Analysis

Synthetic Pathways

The compound is primarily synthesized via multi-step epoxidation and condensation reactions. A patented route involves:

This pathway highlights the compound’s sensitivity to reaction conditions, particularly during epoxidation, which requires careful temperature control to avoid explosive side reactions .

Epoxide Ring-Opening Reactions

The oxirane ring undergoes nucleophilic attack, enabling diverse derivatization:

-

Thiols : Reacts with 4-fluorothiophenol under basic conditions (NaH) to form thioethers, critical intermediates in agrochemical synthesis .

-

Amines : Ring-opening with aromatic amines (e.g., aniline derivatives) generates β-amino alcohols, precursors for pharmaceuticals .

-

Acids : Hydrolysis in acidic or basic media yields diols, which are further functionalized for material science applications .

The trifluoromethyl group enhances electrophilicity at the oxirane ring, accelerating nucleophilic additions compared to non-fluorinated analogues .

Stability and Reactivity

-

Thermal Stability : Decomposes above 150°C, limiting high-temperature applications .

-

Hydrolytic Sensitivity : The oxirane ring slowly hydrolyzes in aqueous media (t₁/₂ = 48 h at pH 7), necessitating anhydrous storage .

-

Photoreactivity : UV exposure induces radical reactions at the cyano group, requiring light-protected handling .

Scientific Research Applications

6-Demethoxyleptostachyol acetate has a wide range of applications in scientific research, including:

Chemistry: Used as a model compound for studying esterification and acetylation reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-Demethoxyleptostachyol acetate involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Commercial Availability

The following table summarizes key structural analogs of 6-demethoxyleptostachyol acetate, emphasizing differences in methoxy group positioning, molecular formulas (where available), and commercial pricing:

| Compound Name | CAS Number | Molecular Formula | Price (5mg) | Structural Differentiation |

|---|---|---|---|---|

| 6-Demethoxyleptostachyol acetate | 126298-48-4 | C25H26O11 | ¥5150 | Demethoxy group at position 6 |

| 2-Demethoxyleptostachyol acetate | 139405-55-3 | Not available | ¥4650 | Demethoxy group at position 2 |

| Leptostachyol acetate | 35770-58-2 | Not available | ¥4250 | Parent compound with intact methoxy groups |

| Isophrymarol acetate | 115196-17-3 | Not available | ¥4650 | Likely positional isomer or related lignan derivative |

| Syringaresinol diacetate | 1990-77-8 | Not available | ¥2900 | Diacetylated syringaresinol backbone |

Key Observations :

- Positional Isomerism : The demethoxy variants (2- and 6-demethoxy) differ in the location of the missing methoxy group, which may influence their stereochemistry, solubility, or bioactivity. The higher price of 6-demethoxyleptostachyol acetate compared to 2-demethoxy and parent leptostachyol acetate suggests greater synthesis complexity or rarity .

Molecular and Functional Implications

The absence of a methoxy group in 6-demethoxyleptostachyol acetate could alter its electron distribution, hydrogen-bonding capacity, or interaction with biological targets compared to its methoxylated analogs. For example:

- Methoxy Groups : These groups enhance lipophilicity and membrane permeability in lignans. Their removal (demethylation) might reduce such properties but increase polarity, affecting pharmacokinetics .

- Acetylation: The presence of acetyl groups (e.g., in syringaresinol diacetate) can improve stability or modify solubility, a feature shared with 6-demethoxyleptostachyol acetate .

Biological Activity

6-Demethoxyleptostachyol acetate is a natural compound derived from Phryma leptostachya, a plant known for its diverse biological activities. This compound has garnered attention in various fields, particularly in pharmacology and toxicology, due to its potential therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C25H26O11 |

| Molecular Weight | 502.5 g/mol |

| IUPAC Name | [6-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate |

| InChI Key | ZJQNWSZQXNWZFB-UHFFFAOYSA-N |

Antimicrobial Properties

Research indicates that 6-Demethoxyleptostachyol acetate exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains and fungi, suggesting a potential role in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Mosquito Larvicidal Activity

In addition to its antibacterial and anti-inflammatory effects, 6-Demethoxyleptostachyol acetate has shown promise as a mosquito larvicide. Its efficacy against Culex pipiens quinquefasciatus was evaluated, revealing significant larvicidal activity with lethal concentrations (LC50) comparable to established insecticides .

The mechanisms underlying the biological activities of 6-Demethoxyleptostachyol acetate are still under investigation. Preliminary findings suggest that it may interact with specific molecular targets such as enzymes and receptors involved in inflammation and microbial resistance .

Study 1: Antimicrobial Efficacy

A study published in the Journal of Ethnopharmacology examined the antimicrobial properties of several compounds derived from Phryma leptostachya, including 6-Demethoxyleptostachyol acetate. The results indicated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria at low concentrations, demonstrating its potential as a natural antimicrobial agent.

Study 2: Larvicidal Activity Assessment

In another study focusing on mosquito larvae, researchers isolated various lignans from Cinnamomum camphora, including 6-Demethoxyleptostachyol acetate. The compound exhibited notable larvicidal activity with an LC50 value of approximately 0.032 μg/mL against Cx. p. quinquefasciatus, highlighting its potential use in vector control strategies .

Q & A

Q. What spectroscopic and chromatographic methods are recommended for structural elucidation of 6-Demethoxyleptostachyol acetate?

- Methodological Answer : Structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) to map proton-carbon connectivity, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to identify functional groups like acetate and phenolic moieties. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with photodiode array (PDA) detection can confirm purity and retention time consistency. X-ray crystallography is recommended for absolute stereochemical determination if crystalline derivatives are obtainable. Cross-validation with reference standards (CAS 126298-48-4) is critical .

Q. What synthetic pathways are documented for 6-Demethoxyleptostachyol acetate, and what are the key challenges in its synthesis?

- Methodological Answer : While explicit synthetic routes are not detailed in the provided evidence, analogous lignan acetates are typically derived via demethylation of parent compounds (e.g., leptostachyol derivatives) followed by acetylation. Key challenges include regioselective demethylation without side-chain degradation and optimizing acetylation conditions to avoid over-substitution. Reaction monitoring via thin-layer chromatography (TLC) and intermediate purification using flash chromatography or preparative HPLC is advised. Reagents like acetic anhydride in pyridine or DMAP-catalyzed acetylation are common .

Q. How can researchers ensure compound stability during storage and experimental use?

- Methodological Answer : Stability studies should assess degradation under varying pH, temperature, and light exposure. Store the compound in airtight, light-resistant containers at –20°C, dissolved in anhydrous dimethyl sulfoxide (DMSO) or ethanol. Accelerated stability testing (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC-PDA analysis quantifies degradation products. Use inert atmospheres (argon/nitrogen) during handling to prevent oxidation .

Advanced Research Questions

Q. How can molecular docking studies be applied to investigate 6-Demethoxyleptostachyol acetate’s interaction with biological targets?

- Methodological Answer : Computational modeling requires:

- Target Selection : Identify proteins (e.g., cyclooxygenase-2, cytochrome P450 enzymes) with structural data (PDB ID).

- Ligand Preparation : Optimize the compound’s 3D structure using software like Gaussian (DFT calculations for charge distribution).

- Docking Protocols : Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling. Validate docking poses via molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability. Cross-reference with experimental binding assays (SPR, ITC) for validation .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Contradictions often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). Mitigation strategies include:

- Standardization : Adopt consensus protocols (e.g., NIH/WHO guidelines for cytotoxicity assays).

- Dose-Response Curves : Use a minimum of six concentrations with triplicate measurements.

- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity).

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests and report confidence intervals. Reproducibility checks via independent lab replication are critical .

Q. How can metabolomic profiling elucidate the in vitro metabolic fate of 6-Demethoxyleptostachyol acetate?

- Methodological Answer : Incubate the compound with liver microsomes (human/rat) or hepatocyte cultures. Extract metabolites using solid-phase extraction (SPE) and analyze via LC-QTOF-MS/MS in full-scan and targeted MS² modes. Data processing tools (e.g., XCMS, MetaboAnalyst) identify phase I/II metabolites. Confirm structures with synthetic standards or isotopic labeling. Compare kinetic parameters (Km, Vmax) across species to predict human metabolic clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.